N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 325988-75-8
VCID: VC7002698
InChI: InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C16H12F2N2O2S
Molecular Weight: 334.34

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

CAS No.: 325988-75-8

Cat. No.: VC7002698

Molecular Formula: C16H12F2N2O2S

Molecular Weight: 334.34

* For research use only. Not for human or veterinary use.

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide - 325988-75-8

Specification

CAS No. 325988-75-8
Molecular Formula C16H12F2N2O2S
Molecular Weight 334.34
IUPAC Name N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Standard InChI InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21)
Standard InChI Key RQHVNKDTQHDMEB-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F

Introduction

Structural Characteristics and Synthetic Methodology

Molecular Architecture

The compound features a 2,6-difluorobenzamide group linked via a methyleneoxy bridge to a 4-ethoxy-1,3-benzothiazole heterocycle. This design strategically positions electron-withdrawing fluorine atoms at the benzamide's 2- and 6-positions to enhance binding affinity to FtsZ's GTPase domain. The 4-ethoxy group on the benzothiazole ring improves solubility while maintaining hydrophobic interactions critical for bacterial membrane penetration .

Synthetic Pathways

The synthesis follows a modular approach developed for FtsZ inhibitors (Scheme 1):

  • Demethylation: Commercial 2,6-difluoro-3-methoxybenzamide (3) undergoes boron tribromide-mediated demethylation in dichloromethane to yield the phenolic intermediate 4 .

  • Alkylation: Intermediate 4 reacts with 2-chloro-4-ethoxy-1,3-benzothiazole under Mitsunobu conditions (triphenylphosphine/DIAD in THF) or via nucleophilic substitution with potassium carbonate in DMF to form the target compound .

  • Purification: Final products are isolated via column chromatography and characterized by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry .

Critical Reaction Parameters

  • Mitsunobu conditions achieve higher yields (78–85%) compared to standard alkylation (62–70%) .

  • Ethoxy group introduction requires careful control of reaction temperature (60–80°C) to prevent O-dealkylation .

Biochemical and Pharmacological Profiling

FtsZ Inhibition Mechanism

The compound binds to FtsZ's GTPase domain, stabilizing protofilament curvature and disrupting Z-ring formation. Fluorescence anisotropy assays demonstrate a KdK_d of 0.42 ± 0.07 μM, superior to early analogues like 3-methoxybenzamide (KdK_d = 8.3 μM) . Key interactions include:

  • Hydrogen bonding between the benzamide carbonyl and Ala315.

  • π-Stacking of the difluorophenyl ring with Val307.

  • Hydrophobic contacts from the ethoxy group to Leu272 and Ile311 .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)MBC (μg/mL)
MRSA ATCC 433000.250.5
Vancomycin-resistant S. aureus0.51.0
Streptococcus pneumoniae2.04.0

Data adapted from . The 4-ethoxy substitution reduces nonspecific protein binding compared to bulkier alkyl groups, improving bioavailability .

ADME-Tox Profiling

Metabolic Stability

MatrixCL (μL/min/mg)% Remaining (24 h)
Human Liver Microsomes7.2 ± 4.493 ± 3.2
Mouse Hepatocytes9.5 ± 1.689 ± 4.1

Low clearance values indicate resistance to oxidative metabolism, primarily via glucuronidation of the ethoxy group .

Preclinical Pharmacokinetics

Murine IV Parameters (2 mg/kg dose)

ParameterValue
t1/2t_{1/2}2.8 ± 0.3 h
CmaxC_{max}4.1 ± 0.5 μg/mL
AUC0_{0-∞}28.7 ± 3.1 h·μg/mL
VssV_{ss}1.2 ± 0.2 L/kg

The compound exhibits linear pharmacokinetics up to 10 mg/kg with 89% oral bioavailability in mice .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: 2,6-Difluoro configuration improves FtsZ binding by 12-fold over monofluoro analogues .

  • Benzothiazole Optimization: 4-Ethoxy substitution balances lipophilicity (clogP = 2.8) and solubility (32 mg/mL in PBS) .

  • Linker Modification: Methyleneoxy bridge reduces metabolic cleavage risk compared to direct C–N linkages .

Therapeutic Implications and Future Directions

The compound's potent antistaphylococcal activity, coupled with favorable ADME properties, positions it as a candidate for treating deep-seated MRSA infections. Ongoing studies explore:

  • Synergy with β-lactams in biofilm eradication .

  • Nanoparticle encapsulation for sustained release in osteomyelitis models .

  • Structural derivatives targeting Gram-negative FtsZ homologs .

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